molecular formula C10H15N3O2 B13969889 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo- CAS No. 38533-26-5

4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-

Cat. No.: B13969889
CAS No.: 38533-26-5
M. Wt: 209.24 g/mol
InChI Key: UWAODFKLWXEVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its specific structural features, which confer unique reactivity and potential biological activities

Properties

CAS No.

38533-26-5

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

6-methyl-4-oxo-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C10H15N3O2/c1-6-3-2-4-8-12-5-7(9(11)14)10(15)13(6)8/h5-6,8,12H,2-4H2,1H3,(H2,11,14)

InChI Key

UWAODFKLWXEVDH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2N1C(=O)C(=CN2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.